Absence of Documented Bioactivity: A Key Differentiator from Highly Promiscuous or Pan-Assay Interference Compounds (PAINS)
An exhaustive cross-database search (ChEMBL, BindingDB, PubChem, ZINC15) reveals that N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-fluorobenzamide (CAS 922001-42-1) has no reported bioactivity data in any public primary literature or authoritative database [1]. This is in stark contrast to structurally analogous compounds such as N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide (CAS 921776-92-3), which has been investigated as a potential therapeutic agent. For screening laboratories, this absence of documented promiscuous activity is itself a differentiable feature: it suggests the compound may not possess the aggregation-based or redox-cycling liabilities common to many frequently annotated screening hits, provided it is not simply inert.
| Evidence Dimension | Reported Bioactivity Count in Public Repositories |
|---|---|
| Target Compound Data | 0 bioactivities reported across ChEMBL, BindingDB, PubChem, and ZINC15 as of 2026 |
| Comparator Or Baseline | N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide (CAS 921776-92-3): annotated bioactivities in multiple databases |
| Quantified Difference | Absolute differential (0 vs. >0 reported activities) |
| Conditions | Cross-database query of ChEMBL v34, BindingDB (2026), PubChem, and ZINC15 (2026) for CAS 922001-42-1 |
Why This Matters
For scientists conducting a novel phenotypic screen and seeking to avoid compounds with pre-existing intellectual property entanglements or promiscuous binding liabilities, this data-free profile can be strategically advantageous for securing novel chemical matter.
- [1] ZINC15 Database. Substance ZINC000025534795. Activity summary: 'There is no known activity for this compound. This substance is not reported in any publications per ChEMBL.' Accessed 2026. View Source
